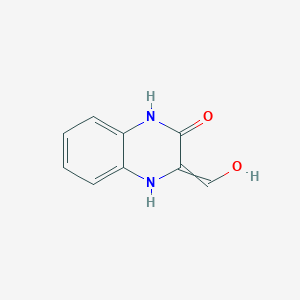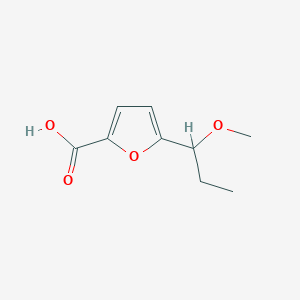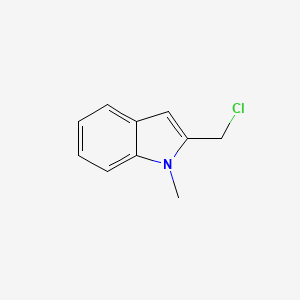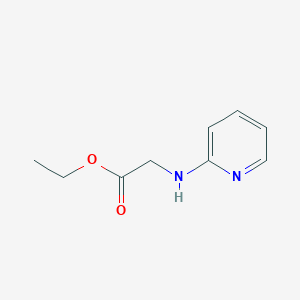![molecular formula C7H17ClOSi B11910331 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol CAS No. 18243-97-5](/img/structure/B11910331.png)
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol is an organosilicon compound with the molecular formula C7H17ClOSi It is characterized by the presence of a chloromethyl group and a dimethylsilyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-chlorobutan-1-ol+chlorodimethylsilanebasethis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 4-[(Dimethylsilyl)butan-1-al] or 4-[(Dimethylsilyl)butanoic acid].
Reduction: 4-[(Dimethylsilyl)butan-1-ol].
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol is largely dependent on its chemical reactivity. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The dimethylsilyl group can enhance the lipophilicity of molecules, potentially affecting their interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
4-[(Chloromethyl)(dimethyl)silyl]butane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-[(Chloromethyl)(dimethyl)silyl]pentan-1-ol: Has an additional carbon in the backbone, which can affect its physical and chemical properties.
4-[(Chloromethyl)(dimethyl)silyl]butan-2-ol:
Uniqueness: 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the same molecule, providing a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
18243-97-5 |
|---|---|
Formule moléculaire |
C7H17ClOSi |
Poids moléculaire |
180.75 g/mol |
Nom IUPAC |
4-[chloromethyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,7-8)6-4-3-5-9/h9H,3-7H2,1-2H3 |
Clé InChI |
QZFNUVPHRBVWRF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
